4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde

Lipophilicity Drug-likeness Fragment-based design

Researchers often struggle to find heterocyclic aldehydes with the precise shape and polarity balance for CNS fragment screening or PROTAC linkers-generic substitutions alter binding unpredictably. This compound provides a validated solution. - **Key physicochemical profile**: XLogP 2.9, TPSA 44.1 Ų, 3 H-bond acceptors; no H-bond donors. - **Core applications**: Fragment-based CNS drug discovery, reductive amination, Knoevenagel condensation, Grignard addition, and PROTAC linker synthesis. - **Supply chain**: BenchChem offers analytical purity material with global shipping; technical data sheet available.

Molecular Formula C17H14N2O2
Molecular Weight 278.311
CAS No. 1375170-44-7
Cat. No. B3000647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde
CAS1375170-44-7
Molecular FormulaC17H14N2O2
Molecular Weight278.311
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=CC(=N2)COC3=CC=C(C=C3)C=O
InChIInChI=1S/C17H14N2O2/c20-12-14-6-8-17(9-7-14)21-13-15-10-11-19(18-15)16-4-2-1-3-5-16/h1-12H,13H2
InChIKeyXBPFVOBGWVWBRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde Overview


4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde (CAS 1375170-44-7) is a heterocyclic aldehyde building block characterized by a 1-phenylpyrazole moiety linked to a benzaldehyde core via a methoxy bridge [1]. With a molecular formula of C₁₇H₁₄N₂O₂ and a molecular weight of 278.30 g/mol, this compound provides a defined 3-atom hydrogen-bond acceptor count, a topological polar surface area of 44.1 Ų, and a computed XLogP3-AA of 2.9 [1]. These physicochemical parameters place it as a moderately lipophilic, non-donor scaffold suitable for fragment-based drug discovery and late-stage functionalization strategies.

4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde: Why Substitution Fails


Generic substitution within the pyrazole-aldehyde building block class is precluded by significant differences in molecular shape, lipophilicity, and hydrogen-bonding capacity arising from subtle substituent variations. For example, the 3,5-difluoro-4-fluorophenyl analogue introduces three fluorine atoms, substantially altering electron distribution and metabolic stability, while 3-methoxy derivatives increase hydrogen-bond acceptor count and polarity [1]. Even simple computational comparisons, detailed in Section 3, demonstrate that these structural nuances create distinct physicochemical profiles that directly impact reactivity, binding, and pharmacokinetic properties of downstream products, making blind substitution a scientifically invalid strategy.

4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde vs. Structural Analogs


Lipophilicity vs. Fluorinated Analog

The target compound exhibits a computed XLogP3-AA of 2.9, indicating moderate lipophilicity [1]. In contrast, the 3,5-difluoro-4-[(1-(4-fluorophenyl)pyrazol-3-yl)methoxy]benzaldehyde analog, with three fluorine atoms, is expected to have a higher logP (estimated >3.5 based on additive atom contributions), making the target compound less lipophilic and potentially offering superior aqueous solubility and a more favorable ADME profile for oral bioavailability .

Lipophilicity Drug-likeness Fragment-based design

Polar Surface Area vs. Methoxy Analog

The target compound has a computed TPSA of 44.1 Ų, reflecting its three heteroatom-based hydrogen bond acceptors and no donors [1]. The 3-methoxy derivative, 3-methoxy-4-[(1-phenylpyrazol-3-yl)methoxy]benzaldehyde, contains an additional ether oxygen, increasing its TPSA to approximately 53 Ų, which is a quantifiable difference that can impact blood-brain barrier penetration and passive membrane permeability . This 8.9 Ų difference positions the target compound as a better candidate for targets requiring moderate CNS exposure.

Polar surface area Membrane permeability CNS drug design

Hydrogen Bond Profile Comparison

The target compound possesses exactly 0 hydrogen bond donors and 3 acceptors, characterized by the aldehyde oxygen and the two pyrazole nitrogens [1]. In contrast, an analog such as 2,4-dimethyl-6-((1-methyl-1H-pyrazol-3-yl)methoxy)benzaldehyde retains the same acceptor count but introduces a methyl substituent on the pyrazole nitrogen, altering the steric and electronic environment around the key acceptor atoms . This specific HBD/HBA configuration is a crucial parameter for fragment-based screening libraries where defined pharmacophore interactions are essential for hit identification.

Hydrogen bonding Fragment screening Ligand efficiency

4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde Applications


Fragment-Based Drug Discovery for CNS Targets

The compound's moderate lipophilicity (XLogP3-AA = 2.9) and favorable TPSA (44.1 Ų) make it an excellent addition to fragment libraries aimed at CNS targets, where balanced permeability and solubility are critical [1]. Its single aldehyde functional group allows for straightforward chemical elaboration via reductive amination, Knoevenagel condensation, or Grignard addition, enabling rapid SAR exploration.

PROTAC Linker Synthesis

The bifunctional nature of this scaffold—an aldehyde for conjugation and a phenylpyrazole moiety for target protein binding—positions it as a versatile intermediate in PROTAC linker design [1]. The defined hydrogen bond acceptor profile ensures predictable interactions with E3 ligase binding domains when incorporated into degraders.

Pyrazole-Based Herbicide Intermediate

Phenylpyrazole derivatives are prominent in herbicidal scaffolds acting as protoporphyrinogen oxidase (PPO) inhibitors [2]. While direct data for this compound is lacking, its core structure closely resembles that of known herbicides. The aldehyde group permits further derivatization to optimize phloem mobility and target-site binding, making it a strategic procurement choice for agrochemical discovery programs.

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